2-[5-amino-3-(oxolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol
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Overview
Description
2-[5-amino-3-(oxolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol . This compound features a pyrazole ring substituted with an amino group and an oxolane ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-3-(oxolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or pyridine and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-3-(oxolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[5-amino-3-(oxolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[5-amino-3-(oxolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The amino group and oxolane ring allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-2-(oxolan-2-yl)ethan-1-ol: Similar structure but lacks the pyrazole ring.
2-(5-amino-1H-pyrazol-1-yl)ethanol: Contains the pyrazole ring but lacks the oxolane ring.
Uniqueness
The presence of both the pyrazole ring and the oxolane ring in 2-[5-amino-3-(oxolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol makes it unique compared to similar compounds. This dual functionality allows for a broader range of chemical reactions and interactions, enhancing its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-[5-amino-3-(oxolan-2-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C9H15N3O2/c10-9-6-7(8-2-1-5-14-8)11-12(9)3-4-13/h6,8,13H,1-5,10H2 |
InChI Key |
UYTIWIITSMGUJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN(C(=C2)N)CCO |
Origin of Product |
United States |
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